molecular formula C9H10BrNO2 B239141 2-amino-3-(4-bromophenyl)propanoic acid CAS No. 1991-80-6

2-amino-3-(4-bromophenyl)propanoic acid

Cat. No.: B239141
CAS No.: 1991-80-6
M. Wt: 244.08 g/mol
InChI Key: PEMUHKUIQHFMTH-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromophenyl)propanoic acid (CAS: 1991-80-6) is a brominated derivative of phenylalanine, where a bromine atom substitutes the para position of the phenyl ring. Its IUPAC name is (2S)-2-amino-3-(4-bromophenyl)propanoic acid, though it exists in both D- and L- enantiomeric forms (). The compound is structurally analogous to the proteinogenic amino acid phenylalanine, with the bromine atom enhancing its hydrophobicity and electronic properties.

Its structural similarity to transition-state inhibitors, such as co-crystallized Glo-1 inhibitors, suggests competitive binding at enzyme active sites (). Additionally, it serves as a precursor in synthesizing Schiff base complexes for asymmetric catalysis ().

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-bromophenyl)propanoic acid typically involves the bromination of DL-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where DL-phenylalanine is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted phenylalanine derivatives.

    Oxidation Products: Brominated phenylalanine oxides.

    Reduction Products: Reduced forms of this compound.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-bromophenyl)propanoic acid involves its incorporation into proteins and peptides. The bromine atom can influence the protein’s structure and function by altering its hydrophobicity and electronic properties. This modification can affect protein folding, stability, and interactions with other molecules. The compound’s molecular targets and pathways depend on the specific protein or enzyme it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 2-Amino-3-(3-bromophenyl)propanoic acid (CAS: 99295-78-0) and 2-Amino-3-(2-bromophenyl)propanoic acid (CAS: 1991-79-3): These isomers differ in bromine substitution (meta and ortho positions, respectively). The para-bromo derivative exhibits stronger electron-withdrawing effects due to the linear alignment of the bromine atom with the aromatic ring, enhancing resonance stabilization.
  • 2-Amino-3-(4-hydroxyphenyl)propanoic acid (CAS: 60-18-4): Replacing bromine with a hydroxyl group increases polarity and hydrogen-bonding capacity. This modification significantly alters solubility and bioavailability, making it more suitable for applications requiring hydrophilic interactions ().

Functional Group Modifications

  • 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid (CAS: 3744-18-1): The addition of a carbamoyl group introduces hydrogen-bonding sites and increases molecular weight (287.11 g/mol vs. 244.07 g/mol for the parent compound).
  • 2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid (CAS: 126253-78-9): Substitution of the amino group with an acetylamino moiety and introduction of a sulfanyl linker alters electronic properties and steric bulk. Such derivatives are often explored in prodrug designs to improve metabolic stability ().

Backbone Variations

  • 3-(4-Bromophenyl)propanoic acid (CAS: 1643-30-7): Removal of the amino group eliminates zwitterionic behavior, reducing solubility in aqueous environments. This compound is primarily used in organic synthesis rather than biological applications ().
  • However, fluorine’s small size minimizes steric disruption ().

Enzyme Inhibition and Binding Affinity

In Glo-1 inhibition studies, the para-bromo substitution in 2-amino-3-(4-bromophenyl)propanoic acid aligns with the enzyme’s hydrophobic active site, as evidenced by virtual screening results (). Comparatively, derivatives like 3-{[(4-bromophenyl)carbamoyl]amino}propanoic acid show reduced inhibitory activity due to increased polarity ().

Physicochemical Properties

  • LogP Values : The bromine atom in the parent compound increases lipophilicity (LogP ~1.5) compared to hydroxylated analogs (LogP ~0.2) ().
  • Melting Points : Brominated derivatives generally exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas fluorinated analogs show lower thermal stability ().

Properties

IUPAC Name

2-amino-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMUHKUIQHFMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930942
Record name 4-Bromophenylalanine
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14091-15-7, 1991-80-6
Record name 4-Bromophenylalanine
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Record name 4-Bromophenylalanine
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Record name p-Bromo-DL-phenylalanine
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Record name NSC-12762
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Record name 4-Bromophenylalanine
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Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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